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molecular formula C18H21ClN2O4 B8671044 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(3-ethoxy-3-oxo-1-propen-1-yl)-, 1,1-dimethylethyl ester

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(3-ethoxy-3-oxo-1-propen-1-yl)-, 1,1-dimethylethyl ester

Cat. No. B8671044
M. Wt: 364.8 g/mol
InChI Key: BAFZPILZULPQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772312B2

Procedure details

A mixture of 0.8 g of 3-(1-tert-butoxycarbonylmethyl-6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-acrylic acid ethyl ester and 80 mg of PtO2 in 60 mL of EtOAc was stirred under a balloon pressure of H2 for 1 h. The mixture was filtered through celite and concentrated to give crude product (0.8 g, white solid).
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:25])[CH:5]=[CH:6][C:7]1[N:16]([CH2:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[C:10]2=[N:11][C:12]([Cl:15])=[CH:13][CH:14]=[C:9]2[CH:8]=1)[CH3:2]>CCOC(C)=O.O=[Pt]=O>[CH2:1]([O:3][C:4](=[O:25])[CH2:5][CH2:6][C:7]1[N:16]([CH2:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[C:10]2=[N:11][C:12]([Cl:15])=[CH:13][CH:14]=[C:9]2[CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C)OC(C=CC1=CC=2C(=NC(=CC2)Cl)N1CC(=O)OC(C)(C)C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
80 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under a balloon pressure of H2 for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CCC1=CC=2C(=NC(=CC2)Cl)N1CC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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